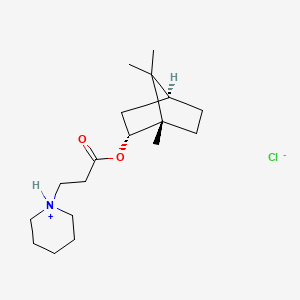
As-358 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
As-358 (hydrochloride): is a chemical compound known for its antiviral properties, particularly against Ebola virus and Marburg virus. It has shown significant inhibitory effects with IC50 values of 9.1 micromolar and 18.1 micromolar, respectively . The compound also exhibits good in vivo safety, making it a promising candidate for further research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of As-358 (hydrochloride) involves the combination of borneol and 3-(piperidin-1-yl)propanoic acid. The compound is formed through an esterification reaction, where the carboxylic acid group of 3-(piperidin-1-yl)propanoic acid reacts with the hydroxyl group of borneol . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of As-358 (hydrochloride) would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: As-358 (hydrochloride) can undergo oxidation reactions, particularly at the borneol moiety, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester linkage, resulting in the formation of alcohol and carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of borneol.
Reduction: Alcohol and carboxylic acid derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
Chemistry: As-358 (hydrochloride) is used as a model compound in the study of esterification reactions and the development of antiviral agents .
Biology: The compound is utilized in biological research to study its inhibitory effects on filoviruses, including Ebola virus and Marburg virus .
Medicine: As-358 (hydrochloride) has potential therapeutic applications as an antiviral agent, particularly in the treatment of infections caused by filoviruses .
Industry: The compound can be used in the development of antiviral coatings and materials for use in healthcare settings to prevent the spread of viral infections .
作用机制
As-358 (hydrochloride) exerts its antiviral effects by targeting the glycoprotein-mediated entry process of filoviruses . The compound inhibits the entry of the virus into host cells, thereby preventing viral replication and spread. The molecular targets include the viral glycoproteins and host cell receptors involved in the entry process .
相似化合物的比较
Favipiravir: An antiviral compound with activity against a broad range of RNA viruses.
Remdesivir: Another antiviral agent used in the treatment of Ebola virus and COVID-19.
Ribavirin: A nucleoside analog with antiviral activity against several RNA viruses.
Uniqueness of As-358 (hydrochloride): As-358 (hydrochloride) is unique in its specific inhibitory effects on Ebola virus and Marburg virus, with relatively low toxicity and good in vivo safety profiles . Unlike some other antiviral agents, it specifically targets the glycoprotein-mediated entry process, making it a valuable tool in the study and treatment of filovirus infections .
属性
分子式 |
C18H32ClNO2 |
|---|---|
分子量 |
329.9 g/mol |
IUPAC 名称 |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ium-1-ylpropanoate;chloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19;/h14-15H,4-13H2,1-3H3;1H/t14-,15+,18+;/m0./s1 |
InChI 键 |
XPTSIMRWHCGMRT-POFIYQJBSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CC[NH+]3CCCCC3.[Cl-] |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CC[NH+]3CCCCC3)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















